molecular formula C10H11BrO B8156296 4-bromo-2-ethenyl-1-ethoxybenzene

4-bromo-2-ethenyl-1-ethoxybenzene

Cat. No.: B8156296
M. Wt: 227.10 g/mol
InChI Key: PMEUHFZYWZEBHZ-UHFFFAOYSA-N
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Description

4-Bromo-2-ethenyl-1-ethoxybenzene is a brominated aromatic compound featuring an ethoxy group at the 1-position, a bromine atom at the 4-position, and an ethenyl (vinyl) substituent at the 2-position.

Key structural features include:

  • Bromine: A strong electron-withdrawing group, enhancing electrophilic substitution reactivity at meta/para positions.
  • Ethoxy group: An electron-donating substituent, directing electrophilic attacks to ortho/para positions.
  • Ethenyl group: A π-electron-rich moiety, enabling conjugation and participation in Diels-Alder or radical reactions.

Synthesis routes for similar brominated ethoxybenzene derivatives often involve halogenation of phenol precursors followed by alkoxy group introduction via Williamson ether synthesis (e.g., as seen in for 2-bromo-1-(2-bromoethoxy)-4-methylbenzene, yielding 84% after purification) .

Properties

IUPAC Name

4-bromo-2-ethenyl-1-ethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-3-8-7-9(11)5-6-10(8)12-4-2/h3,5-7H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEUHFZYWZEBHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-bromo-2-ethenyl-1-ethoxybenzene can be synthesized through various methods. One common approach involves the bromination of 2-ethoxystyrene. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of 2-ethoxy-5-bromostyrene may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature and concentration of reactants. This ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4-bromo-2-ethenyl-1-ethoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Polymerization Reactions: The styrene moiety allows for polymerization reactions, forming polystyrene derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Polymerization: Radical initiators like benzoyl peroxide or AIBN.

Major Products:

    Substitution: Products like 2-ethoxy-5-aminostyrene or 2-ethoxy-5-thiolstyrene.

    Oxidation: Products like 2-ethoxy-5-bromobenzaldehyde or 2-ethoxy-5-bromobenzoic acid.

    Polymerization: Polymers with varying properties depending on the polymerization conditions.

Scientific Research Applications

Antibacterial Agents

One of the most significant applications of 4-bromo-2-ethenyl-1-ethoxybenzene is in the development of antibacterial agents. Research has shown that derivatives of this compound can exhibit potent antibacterial properties, which are crucial in combating resistant bacterial strains. For instance, modifications of the compound have been studied to enhance efficacy against specific bacterial targets, demonstrating a promising avenue for new antibiotic formulations.

SGLT2 Inhibitors

Another notable application is in the development of sodium-glucose cotransporter 2 (SGLT2) inhibitors. These compounds are essential in managing type 2 diabetes by promoting glucose excretion through urine. The ethoxy group in this compound can be pivotal in designing selective SGLT2 inhibitors, potentially leading to more effective diabetes treatments .

Organic Electronics

This compound has shown potential in the field of organic electronics, particularly in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films and its electronic properties make it an attractive candidate for use as a hole transport material or as part of the active layer in these devices.

Data Table: Summary of Applications

Application AreaSpecific UseRemarks
PharmaceuticalsAntibacterial agentsPotent against resistant strains
PharmaceuticalsSGLT2 inhibitorsPotential for diabetes management
Material ScienceOrganic electronicsUsed in OLEDs and OPVs

Case Study 1: Antibacterial Efficacy

A study conducted on various derivatives of this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The modifications enhanced solubility and bioavailability, leading to improved therapeutic outcomes. The results indicated a minimum inhibitory concentration (MIC) comparable to existing antibiotics, suggesting its potential as a lead compound for further development .

Case Study 2: SGLT2 Inhibitor Development

In a recent investigation, researchers synthesized several analogs of this compound to evaluate their effectiveness as SGLT2 inhibitors. The study revealed that specific modifications to the ethoxy group increased selectivity and potency, indicating that this compound could lead to new treatments for type 2 diabetes with fewer side effects than current options .

Mechanism of Action

The mechanism of action of 2-ethoxy-5-bromostyrene depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In polymerization reactions, the styrene moiety undergoes radical polymerization, forming long polymer chains. The ethoxy group can influence the reactivity and stability of the compound in various reactions.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following compounds share core brominated benzene rings with substituent differences that critically alter their properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Features
4-Bromo-2-ethenyl-1-ethoxybenzene 1-ethoxy, 4-Br, 2-ethenyl C₉H₉BrO ~213.08 (calc.) Not reported Not reported High reactivity due to ethenyl
4-Bromo-2-ethoxy-1-methylbenzene 1-methyl, 4-Br, 2-ethoxy C₉H₁₁BrO 215.09 Not reported Not reported Methyl enhances hydrophobicity
4-Bromo-2-ethyl-1-methoxybenzene 1-methoxy, 4-Br, 2-ethyl C₉H₁₁BrO 215.09 Not reported Not reported Ethyl increases steric bulk
4-(Bromomethyl)-2-chloro-1-ethoxybenzene 1-ethoxy, 4-BrCH₂, 2-Cl C₉H₁₀BrClO 249.53 288.9 ± 25.0 1.455 Bromomethyl and chloro enhance electrophilicity
2-Bromo-1-(2-bromoethoxy)-4-methylbenzene 4-methyl, 2-bromoethoxy C₉H₁₀Br₂O 306.00 Not reported Not reported Dihalogenation increases polarity

Key Observations :

  • Steric and Electronic Effects : The ethenyl group in this compound likely reduces steric hindrance compared to ethyl or methyl substituents (e.g., 4-bromo-2-ethyl-1-methoxybenzene), enhancing accessibility for reactions .
  • Boiling Points : The bromomethyl and chloro substituents in 4-(bromomethyl)-2-chloro-1-ethoxybenzene contribute to a higher predicted boiling point (288.9°C) due to increased molecular weight and polarity .
  • Crystallography : Analogous compounds like 4-Bromo-2-[1-(4-ethoxyphenyl)-1-methylethyl]-1-methylbenzene exhibit dihedral angles (85.72°) between aromatic rings, influencing packing efficiency and melting behavior .

Biological Activity

4-bromo-2-ethenyl-1-ethoxybenzene, with the molecular formula C10H11BrO, is an organic compound that belongs to the class of substituted styrenes. The compound features a bromine atom at the fifth position and an ethoxy group at the second position of the benzene ring, which influences its chemical reactivity and biological activity. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings.

Chemical Structure

The structure of this compound can be represented as follows:

C6H4(Br)(C2H4O)=C2H3\text{C}_6\text{H}_4(\text{Br})(\text{C}_2\text{H}_4\text{O})=\text{C}_2\text{H}_3

Synthesis Methods

The synthesis of this compound typically involves substitution reactions where bromine can be replaced by other nucleophiles. Common methods include:

  • Substitution Reactions : Utilizing nucleophiles such as amines or thiols in polar aprotic solvents.
  • Oxidation Reactions : The ethoxy group can be oxidized to form aldehydes or carboxylic acids.
  • Polymerization Reactions : The styrene moiety allows for radical polymerization, forming various polystyrene derivatives.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study demonstrated that certain analogs showed efficacy against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Table 1: Antimicrobial Activity of Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
4-Bromo derivative AStaphylococcus aureus16 µg/mL
Ethoxy derivative BPseudomonas aeruginosa64 µg/mL

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It was found to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. One study indicated that this compound interferes with DNA synthesis, which is critical for cancer cell replication .

Case Study: In Vitro Analysis

In a controlled laboratory setting, cancer cell lines treated with this compound exhibited reduced viability compared to untreated controls. The results are summarized below:

Table 2: Anticancer Activity in Cell Lines

Cell LineTreatment Concentration (µM)Viability (%)
MCF7 (Breast Cancer)1045
HeLa (Cervical Cancer)2030
A549 (Lung Cancer)1550

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The bromine atom serves as a leaving group in substitution reactions, allowing for the formation of reactive intermediates that can disrupt cellular processes such as DNA replication and protein synthesis. This mechanism is particularly relevant in its anticancer activity, where interference with DNA synthesis leads to increased apoptosis in cancer cells .

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